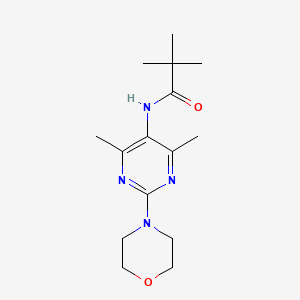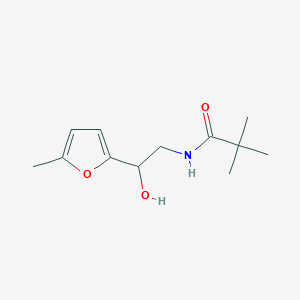![molecular formula C12H9F3N2O2 B2988721 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid CAS No. 1439896-54-4](/img/structure/B2988721.png)
1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylated compounds, such as those containing a trifluoromethylphenyl group, are of significant interest in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For instance, the synthesis of a trifluoromethylated indenopyrazole involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly depending on the specific compound. For example, a compound like Piperazine, 1-[3-(trifluoromethyl)phenyl]- has a molecular weight of 230.2295 .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be quite diverse. For instance, the synthesis of a trifluoromethylated indenopyrazole involves an acid-catalyzed condensation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can vary greatly depending on the specific compound. For instance, a compound like 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
A study utilized a similar structure, an ether-bridged dicarboxylic acid, as a building block to generate coordination polymeric architectures which showed promising photocatalytic properties for the UV-light-driven degradation of organic dye pollutants, highlighting its potential in environmental cleanup and remediation efforts (Lu et al., 2021).
Radiopharmaceutical Development
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and its derivatives, has been conducted to develop novel radiopharmaceuticals. This research illustrates the utility of imidazole-based compounds in medical imaging and diagnostic applications, particularly using technetium-99m for its favorable properties in nuclear medicine (Mundwiler et al., 2004).
Anticancer Activity
A series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, which bear resemblance to the structure , were synthesized and showed significant antiproliferative effects against breast cancer cell lines, indicating the potential of imidazole derivatives in cancer therapeutics (Karthikeyan et al., 2017).
Coordination Polymers and MOFs
Research on coordination polymers and metal–organic frameworks (MOFs) utilizing imidazole-based ligands has shown that these compounds can form diverse structures with potential applications in gas storage, separation, and catalysis. The structural variety and properties are influenced by the coordination modes and the N-donor ligands used (Sun et al., 2010).
Luminescence Sensing
Imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed that show selective sensitivity to benzaldehyde-based derivatives. These frameworks have potential applications as fluorescence sensors for detecting specific chemicals, demonstrating the versatility of imidazole derivatives in sensor technology (Shi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-17-5-4-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLWZCJNBNISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)





![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)
